molecular formula C11H14O3 B1307018 5-Ethoxy-4-methoxy-2-methylbenzaldehyde CAS No. 104736-35-8

5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307018
CAS No.: 104736-35-8
M. Wt: 194.23 g/mol
InChI Key: URUSALADQYHRFL-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzaldehyde, characterized by the presence of ethoxy, methoxy, and methyl substituents on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. One common method is the Friedel-Crafts acylation, where benzaldehyde is reacted with ethyl and methyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a low temperature to control the reactivity and selectivity of the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

5-ethoxy-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSALADQYHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390258
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104736-35-8
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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